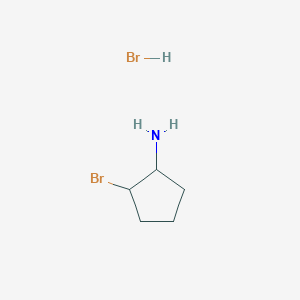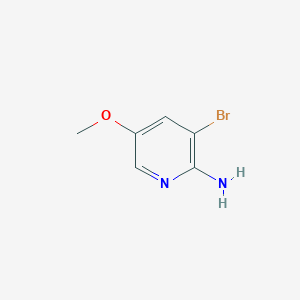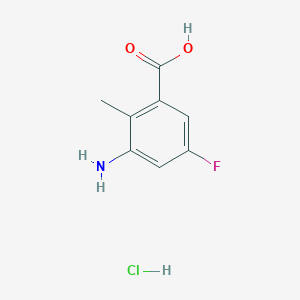![molecular formula C12H21ClN2O B1377410 N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride CAS No. 1432681-94-1](/img/structure/B1377410.png)
N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
Descripción general
Descripción
N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O. It is a derivative of 6-azaspiro[2.5]octane, featuring a cyclopropyl group and a methyl group attached to the nitrogen atom of the azaspiro[2.5]octane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: The synthesis may involve a condensation reaction between cyclopropylamine and a suitable carboxylic acid derivative, followed by the introduction of the azaspiro[2.5]octane ring system.
Reduction and Cyclization: Another approach involves the reduction of a precursor compound, followed by cyclization to form the azaspiro[2.5]octane ring.
Amide Formation: The final step typically involves the formation of the amide bond, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions, including the use of catalysts and specific reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a building block for the development of new chemical entities. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide
N-(2-phenylethyl)-6-azaspiro[2.5]octane-1-carboxamide
Uniqueness: N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the azaspiro[2.5]octane ring system. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-14(9-2-3-9)11(15)10-8-12(10)4-6-13-7-5-12;/h9-10,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKXKFYZKHZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CC23CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)



![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)

![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)






